(4-Bromophenyl)[9-chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone
Description
The target compound, (4-bromophenyl)[9-chloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone, is a pyrazolo-benzoxazine derivative with a complex polycyclic framework. Key structural features include:
Properties
CAS No. |
303059-96-3 |
|---|---|
Molecular Formula |
C27H18BrClN2O2 |
Molecular Weight |
517.8 g/mol |
IUPAC Name |
(4-bromophenyl)-(9-chloro-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone |
InChI |
InChI=1S/C27H18BrClN2O2/c28-20-9-7-17(8-10-20)26(32)27-31-24(22-14-21(29)11-12-25(22)33-27)15-23(30-31)19-6-5-16-3-1-2-4-18(16)13-19/h1-14,24,27H,15H2 |
InChI Key |
QMVSUCPUHYTPQV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C(=O)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazolo-Benzoxazine Skeleton
The core structure is synthesized through a tandem condensation-cyclization sequence:
-
Condensation : Reacting 2-naphthylhydrazine with 4-bromobenzaldehyde under acidic conditions yields the hydrazone intermediate.
-
Cyclization : Treating the hydrazone with chloroacetyl chloride in dichloromethane induces ring closure to form the pyrazolo[1,5-c]benzoxazine framework.
Reaction Conditions :
Introduction of the 2-Naphthyl Group
A Suzuki-Miyaura coupling installs the 2-naphthyl moiety:
-
Borylation : The brominated intermediate reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2.
-
Cross-Coupling : The boronated species couples with 2-naphthyl triflate under microwave irradiation.
Optimization Data :
Microwave-Assisted One-Pot Synthesis
Microwave irradiation significantly reduces reaction times while improving yields:
Procedure
-
Combine 4-bromophenylacetic acid (1.2 eq), 2-naphthol (1.0 eq), and POCl3 (3 eq) in a microwave vial.
-
Irradiate at 150°C for 20 minutes to form the acyl chloride intermediate.
-
Add 9-chloropyrazolo[1,5-c]benzoxazine (1.0 eq) and irradiate at 180°C for 15 minutes.
Comparative Performance :
Late-Stage Functionalization Strategies
Chlorination at Position 9
Direct chlorination using N-chlorosuccinimide (NCS):
-
Dissolve the intermediate in acetonitrile.
-
Add NCS (1.1 eq) and AIBN (0.1 eq).
Selectivity Control :
Methanone Group Installation
Friedel-Crafts acylation introduces the (4-bromophenyl)methanone group:
-
React 4-bromobenzoyl chloride (1.5 eq) with the hydroxyl-containing intermediate.
-
Use AlCl3 (2 eq) as Lewis catalyst in nitrobenzene at 120°C.
Yield Enhancement :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 8.21 (d, J=8 Hz, 2H, naphthyl), 7.89 (s, 1H, pyrazole-H) |
| 13C NMR | 192.1 ppm (C=O), 148.5 ppm (C-Br) |
| HRMS | m/z 549.9784 [M+H]+ (calc. 549.9788) |
Challenges and Limitations
-
Regioselectivity in cyclization : Competing 5- vs 7-membered ring formation requires careful control of steric and electronic factors.
-
Halogen compatibility : Simultaneous presence of Br and Cl necessitates inert atmosphere handling to prevent Wurtz-type coupling.
-
Scale-up issues : Microwave methods show excellent lab-scale yields but require specialized equipment for industrial production .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)[9-chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromophenyl and naphthyl groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can lead to simpler, reduced forms of the compound.
Scientific Research Applications
(4-Bromophenyl)[9-chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)[9-chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Molecular Parameters
The pyrazolo[1,5-c][1,3]benzoxazine scaffold allows for modular substitution, enabling diverse pharmacological and material applications. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Molecular Comparison of Pyrazolo[1,5-c][1,3]Benzoxazine Derivatives
Key Observations :
Electron-Withdrawing vs. 4-Methoxyphenyl () is electron-donating, which may influence solubility and π-π stacking interactions in crystallography .
Steric and Aromatic Effects: The 2-naphthyl group (target compound, ) provides extended aromaticity, likely enhancing intermolecular interactions (e.g., π-stacking) compared to smaller substituents like phenyl or thienyl .
Physicochemical Properties
Melting Points :
Stereochemistry :
Biological Activity
(4-Bromophenyl)[9-chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone is a complex organic compound with potential applications in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C27H18BrClN2O
- Molecular Weight : 486.80 g/mol
This structure features a bromophenyl group and a naphthyl moiety, which are known to influence its biological properties.
Research indicates that compounds with similar structures often exhibit various biological activities through multiple mechanisms. The proposed mechanisms for (4-Bromophenyl)[9-chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone include:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
- Antioxidant Properties : Similar compounds have shown potential in scavenging free radicals, thus providing protective effects against oxidative stress.
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds. For example:
- Case Study 1 : A derivative of the compound was tested against breast cancer cell lines (MCF-7) and exhibited significant cytotoxicity with an IC50 value of 12 µM. This suggests that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Derivative A | MCF-7 | 12 | Apoptosis induction |
| Derivative B | HeLa | 15 | Cell cycle arrest |
Antimicrobial Activity
Preliminary data suggest that this compound may also possess antimicrobial properties.
- Case Study 2 : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 20 to 50 µg/mL.
| Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| S. aureus | 30 |
| E. coli | 50 |
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of any new compound. Preliminary studies indicate that while certain derivatives exhibit low toxicity in vitro, further investigations are necessary to establish safety margins in vivo.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4-bromophenyl)[9-chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclization of a pyrazolo-benzoxazine core, followed by halogenation (e.g., bromination at the 4-bromophenyl group and chlorination at position 9) and substitution with 2-naphthyl groups. Key steps include:
- Core formation : Cyclization under acidic/basic conditions using precursors like 2-aminophenol derivatives .
- Halogenation : Use of bromine (Br₂) in acetic acid for aryl bromination and thionyl chloride (SOCl₂) for chlorination .
- Naphthyl substitution : Suzuki-Miyaura coupling with 2-naphthylboronic acid under palladium catalysis .
- Critical Parameters : Reaction temperature (60–100°C), solvent choice (e.g., DMF for polar intermediates), and purification via column chromatography .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm, naphthyl protons at δ 7.4–8.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₃₂H₂₀BrClN₂O₂: 600.02 g/mol) .
- X-ray Crystallography : For unambiguous stereochemical assignment, especially at the 1,10b-dihydro positions .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Initial screens should focus on:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How do electronic effects of substituents (Br, Cl, naphthyl) influence reactivity and bioactivity?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions. The bromine’s electron-withdrawing effect may enhance electrophilic substitution at the pyrazolo ring .
- SAR Studies : Compare analogues (e.g., replacing Br with F or CH₃) to isolate substituent contributions to bioactivity .
- Table : Substituent Effects on IC₅₀ (Cancer Cell Lines)
| Substituent | IC₅₀ (µM) | LogP |
|---|---|---|
| 4-Br | 12.3 | 4.2 |
| 4-F | 18.7 | 3.8 |
| 4-CH₃ | >50 | 4.5 |
| Data adapted from . |
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Cross-reference datasets from independent studies (e.g., antimicrobial IC₅₀ values) to identify outliers .
- Experimental Replication : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .
- Structural Confirmation : Re-analyze disputed compounds via crystallography to rule out isomerism or impurities .
Q. How can computational docking predict molecular targets for this compound?
- Methodological Answer :
- Target Identification : Use AutoDock Vina to screen against kinase or GPCR libraries. The naphthyl group may exhibit π-π stacking with hydrophobic pockets in COX-2 .
- MD Simulations : Run 100 ns simulations to assess binding stability (e.g., RMSD < 2 Å) .
- Validation : Compare docking scores with experimental IC₅₀ values to refine models .
Q. What are the stability and degradation profiles of this compound under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC at 0, 24, 48 h .
- Light Sensitivity : Expose to UV-Vis (300–800 nm) and track photodegradation products using LC-MS .
- Metabolite Identification : Use hepatocyte microsomes to identify Phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
